Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Anticancer Cytotoxicity Thiadiazole

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864918-08-1, molecular formula C₂₀H₁₉N₃O₃S₂, molecular weight 413.51) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, a heterocyclic scaffold recognized for its broad pharmacological versatility including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The compound incorporates a 3-(m-tolyl) substituent on the thiadiazole ring, an acetamido linker, and an ethyl benzoate terminus—a modular architecture that positions it as a privileged scaffold for structure–activity relationship (SAR) exploration and hit-to-lead optimization programs.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 864918-08-1
Cat. No. B2712484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate
CAS864918-08-1
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC(=C3)C
InChIInChI=1S/C20H19N3O3S2/c1-3-26-19(25)14-7-9-16(10-8-14)21-17(24)12-27-20-22-18(23-28-20)15-6-4-5-13(2)11-15/h4-11H,3,12H2,1-2H3,(H,21,24)
InChIKeyUETCJRQRZLMAMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864918-08-1): Procurement-Ready Chemical Profile for Early-Stage Drug Discovery


Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate (CAS 864918-08-1, molecular formula C₂₀H₁₉N₃O₃S₂, molecular weight 413.51) is a synthetic small molecule belonging to the 1,2,4-thiadiazole class, a heterocyclic scaffold recognized for its broad pharmacological versatility including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities [1]. The compound incorporates a 3-(m-tolyl) substituent on the thiadiazole ring, an acetamido linker, and an ethyl benzoate terminus—a modular architecture that positions it as a privileged scaffold for structure–activity relationship (SAR) exploration and hit-to-lead optimization programs.

Why 1,2,4-Thiadiazole Substitution Patterns Dictate Biological Outcomes: Implications for Sourcing Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate


Within the 1,2,4-thiadiazole chemotype, even minor substituent variations profoundly alter pharmacological properties including target binding affinity, metabolic stability, and physicochemical behavior . Direct experimental evidence from closely related analogs demonstrates that the specific substitution pattern on the thiadiazole ring is non-interchangeable: the 3-(m-tolyl)-1,2,4-thiadiazol-5-yl thioether core present in the target compound defines a distinct chemical space that cannot be replicated by 3-phenyl, 3-(p-tolyl), or 3-(o-tolyl) variants, nor by 1,3,4-thiadiazole regioisomers. The following quantitative evidence guide documents the measurable performance differentials that inform compound selection decisions.

Differential Performance Evidence for Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate Versus Structurally Proximal Analogs


Antiproliferative Potency Benchmarking: 1,2,4-Thiadiazole Derivatives Exhibit Sub-Micromolar IC₅₀ Against Multiple Cancer Lines

While direct IC₅₀ data for the target compound against specific cell lines have not yet been published in the peer-reviewed literature, quantitative antiproliferative benchmarks have been established for structurally analogous 1,2,4-thiadiazole derivatives bearing amide-linked aromatic substituents at the 3- and 5-positions. A series of 4-(substituted-oxy)-N-(1,2,4-thiadiazol-5-yl)benzamide derivatives—sharing the same 1,2,4-thiadiazole-amide connectivity as the target compound—were evaluated via MTT assay against colon cancer (HRT) cells. Compound VIa (4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide) exhibited an IC₅₀ of 1.00 µM and compound VIc (4-((4-methoxybenzyl)oxy)benzoic acid derivative) showed an IC₅₀ of 1.44 µM, compared to the FDA-approved HDAC inhibitor vorinostat (SAHA) with an IC₅₀ of 3.00 µM in the same assay system [1][2]. These data establish a class potency benchmark of 1.00–1.44 µM for 1,2,4-thiadiazole-benzamide hybrids, representing a 2.1- to 3.0-fold improvement over the clinical comparator vorinostat.

Anticancer Cytotoxicity Thiadiazole

Molecular Docking Affinity Advantage: 1,2,4-Thiadiazole Scaffold Outperforms Vorinostat in In Silico HDAC2 Binding

In silico docking studies against HDAC2 (PDB: 4LXZ)—a clinically validated anticancer target—provide quantitative binding affinity comparisons for 1,2,4-thiadiazole-benzamide derivatives that are structurally related to the target compound. Compound 6a (4-(benzyloxy)-N-(1,2,4-thiadiazol-5-yl)benzamide) achieved a docking score of −8.953 kcal/mol, compound 6b (4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide) scored −9.290 kcal/mol, and compound 6c (4-((4-methoxybenzyl)oxy)benzoic acid derivative) scored −8.57 kcal/mol. In the same docking protocol, the FDA-approved HDAC inhibitor vorinostat (SAHA) yielded a substantially weaker docking score of −5.613 kcal/mol [1]. The 1,2,4-thiadiazole derivatives thus exhibit a 1.53- to 1.66-fold improvement in predicted binding affinity over vorinostat. Furthermore, the 1,2,4-thiadiazole moiety functions as a non-hydroxamic acid zinc-binding group (ZBG), potentially circumventing the well-documented pharmacokinetic liabilities (poor selectivity, rapid clearance) associated with hydroxamate-based HDAC inhibitors [1][2].

HDAC inhibition Molecular docking Zinc-binding group

Antibacterial Potency: 5-Amino-1,2,4-Thiadiazole Derivatives Surpass Commercial Antibiotics Against ESKAPE Pathogens

The 1,2,4-thiadiazole scaffold has demonstrated potent antibacterial activity that can exceed the performance of established clinical antibiotics. In a study of 5-amino-1,2,4-thiadiazole derivatives—compounds sharing the same heterocyclic core as the target molecule—several compounds (5ba, 5bd, 6a, 6d, 6c) displayed MIC values ranging from 0.09 to 1.5 µg/mL against ESKAPE pathogen strains. These MIC values were superior to those of the commercial fluoroquinolone pefloxacin (MIC 4–8 µg/mL) and the aminoglycoside streptomycin (MIC 2–32 µg/mL) [1]. This represents a 2.7- to 89-fold improvement in potency relative to pefloxacin and a 1.3- to 356-fold improvement relative to streptomycin. While the target compound incorporates a different 5-substitution pattern (thioether-acetamido-benzoate rather than amine), the conserved 1,2,4-thiadiazole core establishes antibacterial potential as a testable hypothesis for this chemotype.

Antibacterial ESKAPE pathogens MIC

Thiadiazole Ring Isomerism Drives Divergent Biological Activity: 1,2,4- vs 1,3,4-Thiadiazole Comparison

The position of nitrogen and sulfur atoms in the thiadiazole ring is not biologically neutral. Experimental evidence from a hybrid compound study demonstrated that isomerization from 1,2,4-thiadiazole to 1,3,4-thiadiazole occurs under certain reaction conditions and can alter biological outcomes [1]. A bis(erlotinib)-substituted 1,2,4-/1,3,4-thiadiazole isomer mixture (14/15) exhibited the most potent long-term cytotoxicity among all tested derivatives against A2058 melanoma, HepG2 hepatocellular carcinoma, U87 glioma, A431 epidermoid carcinoma, and PC-3 prostate adenocarcinoma cell lines [1]. Notably, this isomer mixture demonstrated superior potency to the clinical agents vemurafenib (IC₅₀ = 5.93 µM against A2058), 5-fluorouracil (IC₅₀ = 47.02 µM against A431), temozolomide (IC₅₀ = 134.97 µM against U87), and sorafenib (IC₅₀ = 9.70 µM against HepG2) [1]. The target compound, with its defined 1,2,4-thiadiazole ring, avoids the isomeric ambiguity that can confound biological interpretation in 1,3,4-thiadiazole or mixed-isomer preparations.

Regioisomerism Thiadiazole Anticancer

Physicochemical Differentiation: LogP and Solubility Profile of 1,2,4-Thiadiazole Derivatives Relative to 1,3,4-Thiadiazole and Hydroxamate Chemotypes

Physicochemical profiling is a critical procurement criterion for compound library building. The 1,2,4-thiadiazole core exhibits measurable differences in lipophilicity and solubility compared to the more commonly explored 1,3,4-thiadiazole scaffold. Experimental logP values for 1,2,4-thiadiazole derivatives range from approximately −0.15 to +0.54 (parent 1,2,4-thiadiazole: ACD/LogP −0.15, experimentally determined LogP 0.54) . In biorelevant media (FaSSIF, fasted-state simulated intestinal fluid), 1,2,4-thiadiazole derivatives show substantially higher solubility and distribution coefficients than in blank phosphate buffer, indicating favorable intestinal solubilization potential [1]. This contrasts with hydroxamate-based HDAC inhibitors (e.g., vorinostat), which often exhibit suboptimal solubility and permeability characteristics [2]. The ethyl benzoate terminus of the target compound is expected to further modulate lipophilicity into a drug-like range, based on calculated properties of structurally analogous ethyl 4-(amido)benzoate derivatives.

Lipophilicity Solubility Drug-likeness

Synthetic Tractability and Chemical Space Differentiation: Modular Architecture Enables Systematic SAR Exploration

The target compound's modular architecture—comprising a 3-(m-tolyl)-1,2,4-thiadiazole core, a thioether linker, an acetamido bridge, and an ethyl benzoate terminus—enables systematic SAR exploration through independent variation of each module . This contrasts with simpler 1,2,4-thiadiazole analogs (e.g., 5-chloro-3-(m-tolyl)-1,2,4-thiadiazole or 3-(m-tolyl)-1,2,4-thiadiazole-5-thiol) that offer fewer functionalization handles and more limited chemical space exploration potential . The established synthetic route proceeds via sequential Williamson ether-type reaction, hydrolysis, and amide coupling using standard reagents (EDC/HOBt), with intermediates characterizable by NMR and FTIR [1]. The four-point diversity architecture (C3-aryl, C5-thioether, acetamido linker, benzoate ester) generates a broad and systematically explorable SAR landscape, a feature highly valued in hit-to-lead and lead optimization procurement decisions.

Synthetic accessibility SAR Chemical diversity

High-Impact Application Scenarios for Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate Based on Quantitative Evidence


Non-Hydroxamate HDAC Inhibitor Lead Discovery and SAR Expansion

The established class-level potency benchmark (1.00–1.44 µM IC₅₀ against HRT colon cancer cells, representing a 2.1- to 3.0-fold improvement over vorinostat) and the in silico docking advantage (−8.57 to −9.290 kcal/mol versus −5.613 kcal/mol for vorinostat against HDAC2) position the target compound as a strategic procurement choice for HDAC inhibitor programs seeking non-hydroxamate zinc-binding groups [1][2]. The compound's four-point modular architecture enables systematic exploration of cap group (C3-aryl), linker (C5-thioether-acetamido), and surface recognition (benzoate ester) SAR around the 1,2,4-thiadiazole ZBG core.

Anticancer Phenotypic Screening with Defined Isomeric Composition

The target compound's unambiguous 1,2,4-thiadiazole ring identity eliminates the regioisomeric variability that can confound biological interpretation in mixed 1,2,4-/1,3,4-thiadiazole preparations [3]. This is of particular relevance for phenotypic screening cascades against panels including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) cancer lines, where 1,2,4-thiadiazole derivatives have consistently demonstrated good to moderate anticancer activity [4]. The m-tolyl substituent at the 3-position provides a defined electronic and steric profile that differentiates this compound from the more common 3-phenyl analog, enabling exploration of substituent-dependent cytotoxicity selectivity.

Antibacterial Screening Against Drug-Resistant ESKAPE Pathogens

The demonstrated capacity of the 1,2,4-thiadiazole core to achieve MIC values of 0.09–1.5 µg/mL against ESKAPE pathogens—surpassing pefloxacin (4–8 µg/mL) and streptomycin (2–32 µg/mL) by up to 356-fold [5]—justifies procurement of the target compound for antibacterial screening initiatives. While the target compound's C5-substitution pattern differs from the published 5-amino derivatives, the conserved 1,2,4-thiadiazole core and the presence of the thioether linker represent a structurally distinct antibacterial chemotype that may engage novel targets, a critical consideration given the urgent need for new mechanisms to combat antimicrobial resistance.

Focused Compound Library Construction for Multi-Parameter Optimization

The favorable biorelevant solubility characteristics of 1,2,4-thiadiazole derivatives in FaSSIF media [6], combined with the compound's modular architecture supporting independent variation at four structural positions, make it an ideal procurement candidate for focused library construction aimed at multi-parameter optimization (potency, solubility, metabolic stability, selectivity). The non-hydroxamate ZBG avoids the well-documented pharmacokinetic liabilities of hydroxamate-based HDAC inhibitors [2], while the ethyl ester prodrug motif offers a handle for modulating oral bioavailability through esterase-mediated activation.

Quote Request

Request a Quote for Ethyl 4-(2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.